![molecular formula C28H24F12N4P2 B011477 1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) CAS No. 108861-20-7](/img/structure/B11477.png)
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)
概览
描述
Synthesis Analysis
The synthesis of bis[2]catenanes and a bis[2]rotaxane incorporating 1,1'-[1,4-phenylenebis(methylene)]bis-4,4′-bipyridinium bis-(hexafluorophosphate) demonstrates a sophisticated self-assembly process. The synthetic route involves template-directed reactions leading to the production of catenanes containing an N-allyl functionality. These derivatives are capable of sustaining self-assembly reactions at both recognition sites to yield bis[2]catenanes, showcasing the compound's versatile synthetic adaptability (Ashton et al., 1996).
Molecular Structure Analysis
The molecular structure of the synthesized catenanes, as revealed by X-ray crystallography, displays a substantial degree of order. This structure characterization is vital for understanding the complex's behavior and potential applications, illustrating the compound's structured complexity in molecular assemblies (Ashton et al., 1996).
Chemical Reactions and Properties
Research on the compound's chemical reactions and properties emphasizes its reactivity and interaction capabilities. The compound's ability to form double helicates with transition-metal ions, resulting in dinuclear double-helical complexes, highlights its potential in creating structurally diverse molecular architectures. This ability underpins the compound's importance in the development of coordination polymers and related materials (Constable et al., 1993).
Physical Properties Analysis
The compound's physical properties, including its phase behavior and mesophase formation in related polyethers, are crucial for its applications in materials science. For instance, the hexagonal columnar mesophase observed in polyethers based on related phenylene structures indicates the compound's potential in forming ordered materials with specific physical characteristics (Percec et al., 1992).
Chemical Properties Analysis
The compound's chemical properties, including its redox behavior and interaction with other chemical entities, are fundamental to its utility in chemical synthesis and materials science. For example, the synthesis and redox properties of related compounds provide insights into the electronic structure and reactivity of the complex, underlining the compound's role in the development of novel materials with specific electronic and optical properties (Sasaki et al., 1999).
科研应用
Synthesis of Complex Catenanes and Tetramacrocyclic Compounds : This compound is used in synthesizing complex catenanes and tetramacrocyclic compounds with intricate electrochemical properties (Nielsen, Li, & Becher, 1997).
Construction of CdII Coordination Polymers : It is instrumental in constructing different CdII coordination polymers with varying compositions and architectures, influenced by the reaction pH (Shao, Meng, & Hou, 2019).
Self-Assembly of Bis[2]Catenanes and Bis[2]Rotaxane : The compound plays a crucial role in the self-assembly of these molecular structures (Ashton et al., 1996).
Photocatalysis in Dye Degradation : It is used in synthesizing coordination complexes that are promising photocatalysts for UV-light-driven degradation of dyes like methyl violet (Lu et al., 2021).
Stabilization in Unique Conformations : The compound can be stabilized in an unusual intermediate conformation with PF6- anion, providing insights into molecular structures (Naik et al., 2017).
Complexation with Cryptands : It binds strongly to certain cryptands, offering potential applications in host-guest chemistry (Zhang et al., 2007).
Adsorption of Dyes in Wastewater Treatment : This compound shows potential in environmental applications, specifically for adsorbing dyes from wastewater (Du et al., 2015).
Selective Recognition in Porous Host Frameworks : It enables guest-selective recognition in flexible bipyridinium-based frameworks, useful in adsorbent-adsorbate interactions (Tan et al., 2019).
Safety And Hazards
DPX can cause skin and eye irritation. Proper protective measures (gloves, goggles) are necessary during handling.
未来方向
Researchers continue to explore DPX’s potential in areas such as:
- Smart materials : Incorporating DPX into responsive materials for controlled color changes.
- Biomedical applications : Investigating its use as a redox-active probe or drug delivery system.
- Environmental sensors : Developing DPX-based sensors for detecting specific analytes.
性质
IUPAC Name |
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4.2F6P/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25;2*1-7(2,3,4,5)6/h1-20H,21-22H2;;/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJGCCXYLZWSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F12N4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453690 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate) | |
CAS RN |
108861-20-7 | |
| Record name | 1,1'-[1,4-Phenylenebis(methylene)]bis[4-(pyridin-4-yl)pyridin-1-ium] dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
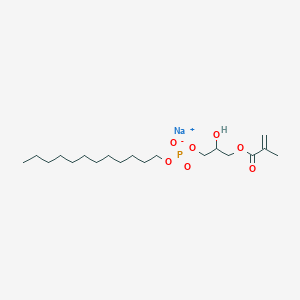

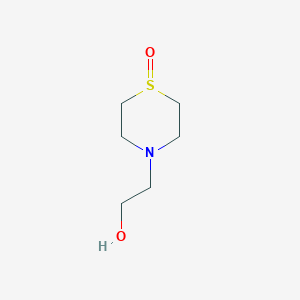
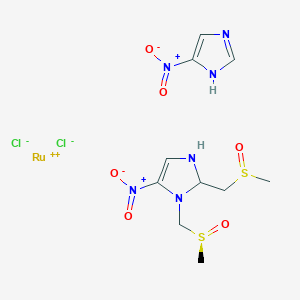
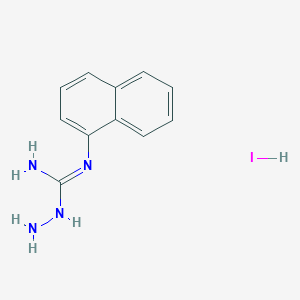

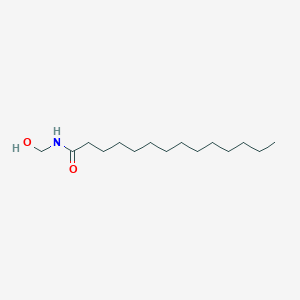
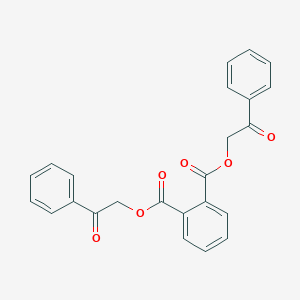
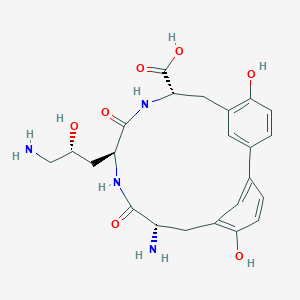
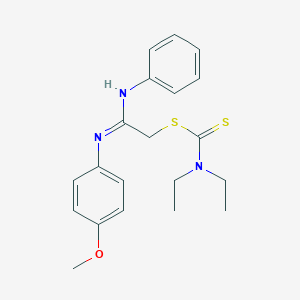
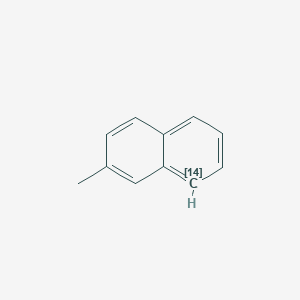
![4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid](/img/structure/B11421.png)
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)